molecular formula C14H16N4O4S B2969666 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2309602-83-1

3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2969666
CAS RN: 2309602-83-1
M. Wt: 336.37
InChI Key: HAOCUMUHBFOFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Activity : Novel thiazolidine-2,4-dione derivatives were synthesized and evaluated for antimicrobial and antifungal activity against various bacteria and fungal isolates, showing moderate activity in some cases (Abd Alhameed et al., 2019).

  • Antioxidant and Antimicrobial Agent : A study on 6-amino-1,3-dimethyluracil derivatives of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one showed potential as antioxidants and antimicrobial agents (Al-Adhami & Al-Majidi, 2021).

Anticancer and Antineoplastic Applications

  • Potential Anticancer Agents : A study on 2H-chromene derivatives bearing thiazolidine-2,4-dione explored their potential as anticancer agents, with certain derivatives showing promising results (Azizmohammadi et al., 2013).

  • Antineoplastic Agents : Thieno[2,3-b]azepin-4-ones were synthesized and evaluated for antineoplastic activity, though preliminary data did not indicate significant results (Koebel et al., 1975).

Antimalarial Applications

  • Inhibitors Against Malaria : Novel quinazolin-2,4-dione hybrid molecules were synthesized and studied for potential antimalarial activity using in silico molecular docking studies (Abdelmonsef et al., 2020).

Antibacterial and Antifungal Applications

  • Biological Activity Studies : Various thiazolidine-2,4-dione derivatives were synthesized and found to possess antibacterial activity, particularly those with pyridine or piperazine moieties (Mohanty et al., 2015).

  • Novel Synthesis and Evaluation : Synthesized benzylidenethiazolidine-2,4-dione derivatives were evaluated for inflammatory diseases treatment, showing significant inhibitory potency (Ma et al., 2011).

Additional Applications

  • Synthesis of Pyrimidine Derivatives : Studies on the synthesis of pyrimidine linked pyrazole heterocyclics explored their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of nitrogen and sulfur-containing heterocyclic compounds evaluated their pharmacological properties, including antibacterial activity (Mistry & Desai, 2006).

properties

IUPAC Name

3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-8-9(2)15-7-17(13(8)21)5-11(19)16-3-10(4-16)18-12(20)6-23-14(18)22/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCUMUHBFOFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.